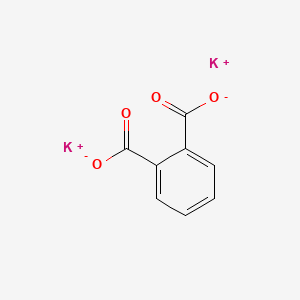

Dipotassium phthalate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium phthalate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phthalic anhydride with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium phthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium phthalate.

Reduction: It can be reduced to form phthalic acid.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Potassium phthalate.

Reduction: Phthalic acid.

Substitution: Various alkyl and acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Buffering Agent in Biochemical Applications

Dipotassium phthalate is primarily utilized as a buffering agent in biochemical experiments. Its weak acidic nature allows it to maintain a stable pH environment, which is crucial for the proper functioning of enzymes and other biomolecules. The compound can resist changes in pH upon dilution or the addition of small amounts of acids or bases, thereby ensuring consistent experimental conditions.

Case Study: Enzyme Activity Stabilization

Research has shown that this compound enhances enzyme activity under specific conditions. For instance, studies utilizing potentiometric methods have demonstrated its effectiveness in stabilizing pH levels in various biochemical systems, leading to improved enzyme performance.

Primary Standard for Acid-Base Titrations

This compound serves as a primary standard for acid-base titrations due to its high purity and well-defined stoichiometry. It allows for the accurate determination of the concentration of unknown acidic or basic solutions. The reaction between this compound and strong acids is well-characterized, making it an essential tool in analytical chemistry.

Industrial Applications

In industrial contexts, this compound has applications in the production of various products, including:

- Plasticizers : Used in the manufacturing of polyvinyl chloride (PVC) products.

- Agricultural Chemicals : Employed as a buffering agent in fertilizers.

- Pharmaceuticals : Acts as an excipient or stabilizer in drug formulations.

Research and Development

This compound is also involved in research concerning environmental pollutants and their biodegradation. Studies have investigated its role as a substrate for anaerobic digestion processes aimed at removing phthalate esters from wastewater, highlighting its potential in environmental applications .

Comparison with Other Compounds

The following table summarizes the unique features of this compound compared to similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| This compound | Acts as a buffering agent; primary standard for titrations | |

| Potassium Hydrogen Phthalate | Slightly acidic; used primarily for titrations | |

| Sodium Phosphate | Stronger buffering capacity; used mainly in biological applications | |

| Calcium Phosphate | Less soluble; commonly used in fertilizers |

Wirkmechanismus

Dipotassium phthalate exerts its effects primarily through its ability to act as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. This property is particularly useful in biological and chemical experiments where precise pH control is required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium hydrogen phthalate: Similar in structure but contains one less potassium ion.

Sodium phthalate: Similar but contains sodium instead of potassium.

Calcium phthalate: Contains calcium instead of potassium.

Uniqueness

Dipotassium phthalate is unique due to its high solubility in water and its effectiveness as a buffering agent. Its dipotassium form provides better solubility and stability compared to other similar compounds .

Eigenschaften

CAS-Nummer |

4409-98-7 |

|---|---|

Molekularformel |

C8H6K2O4+2 |

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

dipotassium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChI-Schlüssel |

GOMCKELMLXHYHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |

Key on ui other cas no. |

4409-98-7 |

Verwandte CAS-Nummern |

88-99-3 (Parent) |

Synonyme |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.